molecular formula C14H13F3N6 B14923814 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14923814
M. Wt: 322.29 g/mol
InChI Key: IHCKSRSWMZGUAM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a pyrimidine ring substituted with pyrazolyl groups and a trifluoromethyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazole Rings: Starting from appropriate diketones or hydrazines, pyrazole rings can be synthesized through cyclization reactions.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed via condensation reactions involving suitable precursors such as amidines or nitriles.

    Substitution Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.

    Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound might be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: Lacks the trifluoromethyl group.

    4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks one of the pyrazolyl groups.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks one of the pyrazolyl groups.

Uniqueness

The presence of both pyrazolyl groups and the trifluoromethyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity.

Properties

Molecular Formula

C14H13F3N6

Molecular Weight

322.29 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H13F3N6/c1-8-4-9(2)23(21-8)13-19-11(10-6-18-22(3)7-10)5-12(20-13)14(15,16)17/h4-7H,1-3H3

InChI Key

IHCKSRSWMZGUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C)C

Origin of Product

United States

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